molecular formula C16H12FN3O B1532022 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole CAS No. 1154346-82-3

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole

Cat. No. B1532022
CAS RN: 1154346-82-3
M. Wt: 281.28 g/mol
InChI Key: KXVAWXNAPOLWGT-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . The compound also contains a fluorophenyl group and an indole group. Indole is a benzopyrrole, which contains a benzenoid nucleus and is aromatic in nature .


Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring, a fluorophenyl group, and an indole group. Oxadiazole is a five-membered ring that possesses one oxygen, two carbons, two nitrogen atoms, and two double bonds . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .

Scientific Research Applications

Pharmaceutical Research: Antiviral Agents

The indole derivatives have shown promise as antiviral agents. For instance, certain indole compounds have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . The structural presence of the 4-fluorophenyl group in the compound may enhance its binding affinity to viral proteins, potentially offering a pathway for the development of new antiviral drugs.

Cancer Therapeutics: Anticancer Activity

Indole derivatives are known for their anticancer properties. The electron-rich aromatic system of the indole moiety can interact with various biological targets, which is crucial in cancer therapy. The oxadiazole ring in the compound could be explored for its potential to inhibit cancer cell growth and proliferation .

Neurological Disorders: Neuroprotective Effects

The indole core is structurally similar to tryptophan and serotonin, suggesting its potential role in neurological functions. Research could investigate the neuroprotective effects of this compound, particularly in diseases like Parkinson’s and Alzheimer’s, where indole derivatives have shown beneficial effects .

Anti-inflammatory Applications

Indole derivatives have demonstrated significant anti-inflammatory activities. The compound could be studied for its efficacy in reducing inflammation, possibly by modulating cytokine production or inhibiting inflammatory enzymes .

Antioxidant Properties

The indole nucleus is associated with antioxidant properties due to its ability to scavenge free radicals. The compound’s application in preventing oxidative stress-related damage could be a valuable area of research, especially in the context of chronic diseases .

Antimicrobial and Antibacterial Agents

The structural complexity of indole derivatives makes them suitable candidates for antimicrobial and antibacterial agents. The compound’s potential to disrupt bacterial cell walls or interfere with essential bacterial enzymes could be explored further .

Antidiabetic Activity

Indole derivatives have been linked to antidiabetic activity, possibly through the modulation of insulin secretion or glucose metabolism. The compound could be investigated for its therapeutic potential in managing diabetes .

properties

IUPAC Name

5-(2,3-dihydro-1H-indol-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-12-7-5-10(6-8-12)15-19-16(21-20-15)14-9-11-3-1-2-4-13(11)18-14/h1-8,14,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVAWXNAPOLWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole
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2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole
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2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole
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2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole
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2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole
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2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole

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